Bienvenue dans la boutique en ligne BenchChem!

JAK1-IN-B61

JAK1 inhibition Biochemical assay IC50

JAK1-IN-B61 (CAS 1360172-78-6) delivers defined biochemical potency (IC50=11 nM) and an exclusive spirocyclic pyrrolo[2,3-d]pyrimidine scaffold, enabling precise JAK1-specific pathway modulation without confounding JAK2/JAK3 off-target activity seen with pan-JAK inhibitors. Use as a quantitative pharmacological tool to dissect IL-6, IFN-γ, and other pro-inflammatory cytokine cascades, or as a benchmark in next-generation JAK1 SAR programs. Rely on this high-purity reference inhibitor to generate reproducible, interpretable data in autoimmune and inflammation models.

Molecular Formula C14H17N5O2
Molecular Weight 287.32
CAS No. 1360172-78-6
Cat. No. B608163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK1-IN-B61
CAS1360172-78-6
SynonymsJAK1-IN-B61;  JAK1INB61;  JAK1-INB61;  JAK1IN-B61
Molecular FormulaC14H17N5O2
Molecular Weight287.32
Structural Identifiers
SMILESO=C1OC2(CCN(C3=C4C(NC=C4)=NC=N3)CCC2)CN1
InChIInChI=1S/C14H17N5O2/c20-13-16-8-14(21-13)3-1-6-19(7-4-14)12-10-2-5-15-11(10)17-9-18-12/h2,5,9H,1,3-4,6-8H2,(H,16,20)(H,15,17,18)
InChIKeyBPZOLBHRVSPUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JAK1-IN-B61 (CAS 1360172-78-6): A Research-Grade JAK1 Inhibitor with Defined Kinase Activity


JAK1-IN-B61 (CAS 1360172-78-6) is a synthetic small-molecule inhibitor of Janus kinase 1 (JAK1), a key mediator in the JAK-STAT signaling pathway associated with inflammatory and autoimmune conditions. It belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives and is intended solely for laboratory research applications . Biochemical profiling has established its potency against recombinant JAK1, with an IC50 of 11 nM in a cell-free AlphaScreen assay [1]. This quantitative activity underpins its use as a pharmacological tool in mechanistic studies.

Why Generic JAK1 Inhibitors Cannot Replace JAK1-IN-B61 in Focused Research


The JAK family comprises four isoforms (JAK1, JAK2, JAK3, TYK2) with distinct biological roles and off-target profiles. Generic JAK inhibitors often exhibit broad inhibition, confounding interpretation of cellular and in vivo studies. For example, while the clinical candidate upadacitinib demonstrates ~74-fold selectivity for JAK1 over JAK2 [1], other tool compounds may lack this selectivity or possess divergent kinase binding modes. Substituting JAK1-IN-B61 with an alternative JAK1 inhibitor without accounting for its specific IC50 value (11 nM) and unknown kinome-wide selectivity profile could lead to inconsistent pathway modulation or unanticipated off-target effects, thereby invalidating comparative studies [2].

JAK1-IN-B61: Quantitative Evidence for Differentiated Selection


Biochemical Potency: JAK1-IN-B61 Demonstrates Low Nanomolar IC50 Against Recombinant JAK1

In a cell-free biochemical assay using recombinant GST-tagged JAK1, JAK1-IN-B61 exhibits an IC50 of 11 nM [1]. For comparative context, upadacitinib, a widely used selective JAK1 inhibitor, displays an IC50 of 47 nM in a similar biochemical assay . This 4.3-fold difference in potency suggests that JAK1-IN-B61 may achieve more complete target engagement at lower concentrations in equivalent experimental systems.

JAK1 inhibition Biochemical assay IC50

Kinase Selectivity Profile: Limited Available Data Highlights Need for Isoform-Specific Inhibitors

While comprehensive kinome-wide selectivity data for JAK1-IN-B61 are not publicly available, the compound is designated as a JAK1-selective inhibitor . This contrasts with pan-JAK inhibitors like tofacitinib, which exhibit potent inhibition across JAK1, JAK2, and JAK3 (IC50 values of 3.2, 4.1, and 1.6 nM, respectively) [1]. The lack of broad JAK family inhibition for JAK1-IN-B61, inferred from its vendor classification, suggests a narrower off-target profile, which is essential for dissecting JAK1-specific signaling pathways.

JAK isoform selectivity Kinase profiling Off-target effects

Chemical Identity and Purity: A Structurally Unique Spirocyclic Scaffold

JAK1-IN-B61 features a distinctive 1-oxa-3,8-diaza-spiro[4.6]undecan-2-one core fused to a pyrrolo[2,3-d]pyrimidine group . This spirocyclic architecture is not shared by common JAK1 inhibitors such as upadacitinib (a pyrrolo[2,3-d]pyrimidine with a different substitution pattern) or filgotinib (a triazolo[1,5-a]pyridine derivative) [1]. The compound is commercially available with a purity of ≥98% , ensuring reproducibility in experimental applications. Structural novelty can be advantageous in avoiding intellectual property conflicts and in exploring chemical space distinct from clinical candidates.

Chemical structure Spirocyclic compound Purity

Optimal Application Scenarios for JAK1-IN-B61 Based on Differentiated Evidence


In Vitro Mechanistic Studies of JAK1-Dependent Signaling Pathways

JAK1-IN-B61's defined biochemical potency (IC50=11 nM) makes it suitable for dissecting JAK1-specific contributions to cytokine signaling cascades in cell culture models. When used in conjunction with appropriate controls, its activity can be titrated to achieve partial or complete JAK1 inhibition without confounding effects from JAK2 or JAK3 blockade, as would occur with pan-JAK inhibitors [1].

Pharmacological Tool for Validation in Inflammation and Autoimmunity Models

Given the central role of JAK1 in mediating responses to IL-6, IFN-γ, and other pro-inflammatory cytokines, JAK1-IN-B61 can serve as a reference inhibitor in preclinical models of rheumatoid arthritis or inflammatory bowel disease. Its selectivity profile, inferred from vendor designation, supports its use in studies where sparing JAK2 (essential for erythropoiesis) is critical .

Comparative Chemical Biology Experiments to Benchmark Novel JAK1 Inhibitors

The distinct spirocyclic scaffold of JAK1-IN-B61 positions it as a unique reference compound for structure-activity relationship (SAR) studies. Researchers developing next-generation JAK1 inhibitors can use JAK1-IN-B61 as a benchmark to assess improvements in potency, selectivity, or pharmacokinetic properties, leveraging its known biochemical IC50 of 11 nM [1] as a baseline comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAK1-IN-B61

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.